molecular formula C10H6F17NO2S B1681785 Sulfluramid CAS No. 4151-50-2

Sulfluramid

Cat. No. B1681785
CAS RN: 4151-50-2
M. Wt: 527.2 g/mol
InChI Key: CCEKAJIANROZEO-UHFFFAOYSA-N
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Description

Sulfluramid, also known as N-Ethylperfluorooctanesulfonamide or N-EtFOSA, is a chemical compound from the group of sulfonic acid amides and per- and polyfluoroalkyl substances (PFASs) that is effective as an insecticide . Its annual production increased from about 30 tons in 2003 to 60 tons in 2013 .


Synthesis Analysis

Sulfluramid is a chemically-synthesized pesticide . As it breaks down, it turns into perfluorooctane sulfonate (PFOS), a toxic, extremely persistent, and bioaccumulative pollutant .


Molecular Structure Analysis

The molecular formula of Sulfluramid is C10H6F17NO2S . It belongs to the chemical group of Fluoraliphatic Sulfonamides .


Physical And Chemical Properties Analysis

Sulfluramid has a molar mass of 527.20 g·mol−1 . It is classified in numerous countries within toxicological category IV, considering only its acute .

Scientific Research Applications

Insect Control

  • Efficacy in Insecticide Formulations : Sulfluramid (N-ethylperfluorooctane sulfonamide) is incorporated into orange pellet baits for ant control, demonstrating its effectiveness as an insecticide component (Bastos et al., 2001).
  • Usage in Agriculture and Environmental Impact : Its widespread use in Brazilian agriculture for leaf-cutting ant management has led to the environmental presence of per- and polyfluoroalkyl substances (PFASs), raising concerns about ecological and human health impacts (Nascimento et al., 2018).

Environmental Fate and Degradation

  • Biodegradation in Soil-Carrot Mesocosms : A study on the biodegradation and uptake of Sulfluramid in soil-carrot mesocosms found that its application can lead to the occurrence of PFOS in crops and the surrounding environment (Zabaleta et al., 2018).
  • Biotransformation in Wetland Plant Microcosms : The biotransformation of Sulfluramid and the dynamics of associated rhizospheric microbial communities were examined, revealing insights into the environmental degradation process and microbial responses (Yin et al., 2018).

Volatility Reduction and Stability

  • Reduction of Volatility by Beta-Cyclodextrin : Research focusing on increasing the thermal stability of Sulfluramid through molecular encapsulation in beta-cyclodextrin showed promising results in reducing its loss during the pelletization process of insecticidal baits (Bergamasco et al., 2005).

Toxicity and Effects on Insects

  • Toxicity and Sublethal Effects on Cockroaches : A study demonstrated the topical and oral toxicity of sulfluramid on German cockroaches, highlighting its potential field efficacy as an insect control agent (Appel & Abd-Elghafar, 1990).

Human Health and Environmental Concerns

  • Impact of Sulfonamides on Human Health : The presence of sulfonamides, including Sulfluramid, in the environment poses potential health hazards due to changes in microbial populations and the development of resistance in pathogens (Baran et al., 2011).

properties

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6F17NO2S/c1-2-28-31(29,30)10(26,27)8(21,22)6(17,18)4(13,14)3(11,12)5(15,16)7(19,20)9(23,24)25/h28H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEKAJIANROZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
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Molecular Formula

C8F17SO2NHC2H5, C10H6F17NO2S
Record name EtFOSA
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DSSTOX Substance ID

DTXSID1032646
Record name N-Ethylperfluorooctanesulfonamide
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Molecular Weight

527.20 g/mol
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Physical Description

Colorless solid; [HSDB] Off-white powder; [MSDSonline]
Record name Sulfluramid
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Boiling Point

196 °C
Record name SULFLURAMID
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Solubility

Insoluble in water at 25 °C, Solubility in dichloromethane 18.6, hexane 1.4, methanol 833 (all in g/L)
Record name SULFLURAMID
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Vapor Pressure

0.00000043 [mmHg], 0.057 mPa (4.28X10-7 mm Hg) at 25 °C
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Record name SULFLURAMID
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Product Name

Sulfluramid

Color/Form

Colorless crystals, Brown crystals

CAS RN

4151-50-2
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Record name Sulfluramid [ANSI:ISO]
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Record name 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
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Record name N-Ethylperfluorooctanesulfonamide
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Record name N-ethylheptadecafluorooctanesulphonamide
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Record name SULFLURAMID
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Record name SULFLURAMID
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Melting Point

96 °C, MP: 87-93 °C /Technical/
Record name SULFLURAMID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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